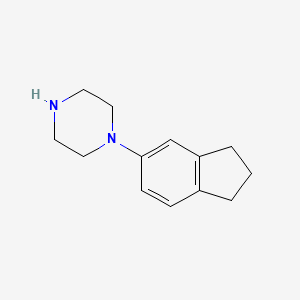

1-(2,3-dihydro-1H-inden-5-yl)piperazine

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-11-4-5-13(10-12(11)3-1)15-8-6-14-7-9-15/h4-5,10,14H,1-3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPXJJPLCBBUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Structural and Functional Divergence of Indanyl-Piperazine Isomers

[1]

Executive Summary

In medicinal chemistry, the regioisomerism of the indane scaffold fundamentally alters the physicochemical and pharmacological profile of piperazine derivatives.[1] This guide contrasts 5-(1-piperazinyl)indane (an arylpiperazine) with 1-(indan-1-yl)piperazine (a benzylpiperazine analog).[1]

While they share the same molecular formula (

Structural Analysis & Physiochemical Properties[1][2][3]

The core difference lies in the hybridization of the carbon atom attaching the piperazine nitrogen to the indane core.

Electronic & Conformational Differences[1]

| Feature | 5-(1-piperazinyl)indane | 1-(indan-1-yl)piperazine |

| Linker Carbon | Aromatic | Aliphatic |

| Nitrogen Hybridization | Partial | Pure |

| Lone Pair Availability | Delocalized into the aromatic ring ( | Localized; highly available for protonation.[1] |

| Basicity ( | Lower (~6.0 – 7.5).[1] Less basic. | Higher (~9.0 – 9.8).[1] Typical secondary amine.[1] |

| Chirality | Achiral. | Chiral Center at C1.[1] Exists as ( |

| Conformation | Rigid. The N-Aryl bond has restricted rotation.[1] | Flexible. The N-Alkyl bond allows free rotation.[1] |

Structural Visualization

The following diagram illustrates the connectivity differences and the resulting electronic effects.

Caption: Comparative connectivity showing the electronic conjugation in the 5-isomer versus the flexible aliphatic linkage in the 1-isomer.

Synthetic Pathways[4][5][6][7]

The synthesis of these two isomers requires fundamentally different chemical strategies due to the reactivity of the attachment point.[1]

Synthesis of 5-(1-piperazinyl)indane (Buchwald-Hartwig Amination)

Nucleophilic aromatic substitution (

-

Precursor: 5-Bromoindane (or 5-Iodoindane).[1]

-

Reagents:

(Catalyst), BINAP or Xantphos (Ligand), -

Mechanism: Oxidative addition of Pd(0) to the aryl halide, followed by amine coordination and reductive elimination.[1][3]

Protocol 1: Pd-Catalyzed Cross-Coupling

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

-

Loading: Add 5-bromoindane (1.0 eq), Piperazine (1.2 eq),

(1-2 mol%), and BINAP (2-4 mol%). -

Solvent: Add anhydrous Toluene or 1,4-Dioxane.

-

Base: Add

(1.5 eq).[1] -

Reaction: Heat to 80-100°C for 12-18 hours. Monitor by TLC.[1][2]

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH).

Synthesis of 1-(indan-1-yl)piperazine (Reductive Amination)

The C1 position is benzylic and part of a ketone in the precursor (1-Indanone).[1] Reductive amination is the most efficient route, avoiding the elimination side-products common with

-

Precursor: 1-Indanone.[1]

-

Reagents: Piperazine, Titanium Isopropoxide

(Lewis Acid), Sodium Borohydride ( -

Mechanism: Formation of an iminium ion intermediate followed by hydride reduction.[1][4]

Protocol 2: Reductive Amination

-

Imine Formation: In a dry flask, mix 1-Indanone (1.0 eq) and Piperazine (1.5 eq) in anhydrous Methanol or DCE.

-

Activation: Add

(1.2 eq) to facilitate imine formation. Stir at RT for 6-12 hours.[1] -

Reduction: Cool to 0°C. Add

(2.0 eq) portion-wise. -

Quench: Stir for 2 hours, then quench with water/NaOH.

-

Extraction: Extract with DCM. The product will be a racemate (mixture of R and S).

Synthetic Logic Diagram

Caption: Divergent synthetic workflows based on the electrophilic nature of the indane precursor.

Pharmacological Implications (SAR)

The structural differences dictate the target binding profile.

5-(1-piperazinyl)indane: The Serotonergic Ligand

This molecule belongs to the Arylpiperazine class.[1]

-

Primary Targets: 5-HT receptors (specifically

, -

Mechanism: The aryl ring mimics the indole ring of serotonin.[1] The piperazine nitrogen (protonated at physiological pH) forms a salt bridge with the conserved Aspartate residue in the GPCR transmembrane domain [1].

-

Analogs: Structurally similar to mCPP (1-(3-chlorophenyl)piperazine) and the tail of Aripiprazole .[1]

1-(indan-1-yl)piperazine: The Monoamine Transporter Modulator

This molecule belongs to the Benzylpiperazine class.[1]

-

Primary Targets: Monoamine Transporters (DAT, NET, SERT).[1]

-

Mechanism: Acts as a releasing agent or reuptake inhibitor.[1] The flexible linkage allows it to adopt conformations required to enter the transporter channel.

-

Toxicity: Similar to BZP (Benzylpiperazine), this isomer carries a higher risk of off-target sympathomimetic effects (tachycardia, hypertension) due to norepinephrine release [5].[1]

Analytical Differentiation

To verify which isomer you have synthesized, use the following analytical markers:

| Method | 5-(1-piperazinyl)indane | 1-(indan-1-yl)piperazine |

| 1H NMR (Aromatic Region) | Distinct splitting pattern for 1,2,4-trisubstituted benzene.[1] | Pattern for 1,2-disubstituted benzene (ortho-disubstituted).[1] |

| 1H NMR (Piperazine) | Signals appear downfield (~3.0-3.5 ppm) due to anisotropy of the aryl ring.[1] | Signals appear upfield (~2.4-2.8 ppm) typical of alkyl amines. |

| 1H NMR (Indane Core) | Benzylic protons (C1/C3) are simple triplets/multiplets.[1] | Diagnostic: The C1 proton appears as a distinct triplet/doublet of doublets at ~4.0-4.5 ppm.[1] |

| Mass Spectrometry | Fragmentation often retains the N-Aryl bond.[1] | Fragmentation easily cleaves the C1-N bond (benzylic cleavage). |

References

-

Buchwald-Hartwig Amination Scope: Source: Wikipedia / Organic Chemistry Portal.[1] "Buchwald-Hartwig amination."[2][5][6] URL:[Link]

-

Reductive Amination of Indanones: Source: Journal of Organic Chemistry (ACS). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." URL:[Link]

-

Pharmacology of Benzylpiperazine Analogs: Source: PubMed / NIH.[1] "Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine." URL:[Link]

5-Substituted Indanylpiperazine Ligands: A Technical Review of SAR, Synthesis, and Receptor Pharmacology

Executive Summary

This technical guide provides a comprehensive analysis of 5-substituted indanylpiperazine ligands , a critical chemical scaffold in medicinal chemistry. Characterized by the rigidification of the flexible phenylpiperazine moiety into a bicyclic indane system, these ligands exhibit distinct pharmacological profiles across serotonergic (

Structural Rationale & Pharmacophore Analysis[1]

The indanylpiperazine scaffold represents a "conformationally restricted" analog of the classic phenylpiperazine pharmacophore. In flexible phenylpiperazines, the aryl moiety can rotate freely; however, in indanylpiperazines, the ethylene bridge of the indane ring locks the aromatic system into a specific spatial orientation relative to the piperazine nitrogen.

The "5-Substituted" Significance

The 5-position on the indane ring is electronically and sterically analogous to the para-position of a phenyl ring but with altered lipophilicity and metabolic stability vectors.

-

Electronic Tuning: Substituents at C5 (e.g.,

, -

Selectivity Switch:

-

5-Fluoro/Methoxy: Often enhances affinity for

and -

Bulky 5-substituents: Tend to decrease affinity or shift selectivity towards

-adrenoceptors due to steric clashes in the tight 5-HT binding pockets.

-

Chemical Synthesis: Validated Protocols

The synthesis of 5-substituted indanylpiperazines generally proceeds via reductive amination or nucleophilic substitution. Below is a high-yield, self-validating protocol optimized for library generation.

Core Synthetic Workflow (Reductive Amination)

Objective: Synthesis of 1-(5-fluoroindan-1-yl)piperazine.

Reagents:

-

5-Fluoro-1-indanone (Starting Material)

-

N-Boc-piperazine (Amine source)

-

Titanium(IV) isopropoxide (

) (Lewis Acid Catalyst) -

Sodium borohydride (

) (Reducing Agent) -

Trifluoroacetic acid (TFA) (Deprotection)

Step-by-Step Protocol:

-

Imine Formation:

-

Charge a dry flask with 5-fluoro-1-indanone (1.0 eq) and N-Boc-piperazine (1.2 eq).

-

Add neat

(2.0 eq) under -

Stir at ambient temperature for 6–12 hours. Checkpoint: Monitor by IR for disappearance of ketone carbonyl stretch (~1710

) and appearance of imine stretch.

-

-

Reduction:

-

Dilute the viscous mixture with anhydrous Ethanol (10 mL/g).

-

Cool to 0°C. Add

(3.0 eq) portion-wise (Caution: Exothermic, gas evolution). -

Stir at room temperature for 12 hours.

-

-

Workup & Purification:

-

Quench with

-

Extract filtrate with Ethyl Acetate (

). Wash organic layer with Brine. -

Dry over

, concentrate. Purify intermediate via Flash Chromatography (Hexane/EtOAc).

-

-

Deprotection:

-

Dissolve intermediate in

. Add -

Basify with saturated

. Extract with -

Yield Validation: Expect >75% yield. Confirm structure via

-NMR (Indanyl methine proton ~4.2-4.5 ppm).

-

Synthetic Pathway Visualization

Figure 1: Reductive amination pathway for generating 5-substituted indanylpiperazine ligands.

Receptor Pharmacology & Mechanism of Action

The clinical utility of these ligands stems from their "dirty drug" profile—simultaneously modulating multiple GPCRs. However, selectivity can be engineered.

5-HT1A Receptor (Serotonin)[1][2][3][4][5][6]

-

Mechanism:

-coupled. Activation inhibits Adenylyl Cyclase, reducing cAMP. -

Ligand Role: 5-substituted indanylpiperazines often act as partial agonists .

-

Binding Mode: The protonated nitrogen of piperazine forms a salt bridge with

. The indane ring engages in edge-to-face

Alpha-1 Adrenoceptor ( -AR)[2][3][7][8][9]

-

Mechanism:

-coupled.[1] Activation increases -

Ligand Role: Typically antagonists .

-

Therapeutic Relevance: Blockade relaxes smooth muscle in the prostate neck, useful for BPH. 5-substitution (e.g., 5-OMe) can enhance uroselectivity (

vs

Signaling Cascade Diagram

Figure 2: Dual signaling mechanism: 5-HT1A agonism and Alpha-1 antagonism.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the 5-position substituent on the indane ring regarding receptor affinity (

| Substituent (C5) | Electronic Effect | 5-HT1A Affinity ( | Alpha-1 Affinity ( | Selectivity Profile |

| -H (Unsubstituted) | Neutral | 15 - 30 | 10 - 25 | Non-selective |

| -F (Fluoro) | E-withdrawing | 2 - 5 | 15 - 20 | High 5-HT1A potency |

| -OCH3 (Methoxy) | E-donating | 10 - 20 | 0.5 - 2.0 | High Alpha-1 affinity |

| -Cl (Chloro) | Lipophilic/E-withdrawing | 20 - 40 | 5 - 10 | Mixed/Moderate |

| -CF3 (Trifluoromethyl) | Bulky/E-withdrawing | > 100 | 50 - 80 | Loss of affinity (Steric) |

Key Insight: The 5-Methoxy group typically shifts selectivity towards adrenergic receptors (useful for BPH drugs like Silodosin analogs), while 5-Fluoro retains high serotonergic activity, making it suitable for CNS targets (anxiety/depression).

Experimental Validation: Radioligand Binding Assay

To validate the affinity of synthesized ligands, a competition binding assay is required.

Protocol:

-

Membrane Prep: HEK-293 cells stably expressing human

receptors. -

Radioligand:

(0.5 nM). -

Non-specific Binding: Define using

Serotonin (5-HT). -

Incubation: Incubate membranes (

protein), radioligand, and varying concentrations of the 5-substituted indanylpiperazine ( -

Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

-

Analysis: Measure radioactivity via liquid scintillation. Calculate

and convert to

References

-

Vertex Pharmaceuticals. (2020). Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression. National Institutes of Health.[2]

-

Caliendo, G., et al. (2005).[3] Derivatives as 5HT1A receptor ligands--past and present. Current Medicinal Chemistry.

-

Mokhtary, M. & Mahooti, K. (2023).[4] Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry.

-

CV Pharmacology. (n.d.). Alpha-Adrenoceptor Antagonists (Alpha-Blockers).[5][6][7][1] CV Pharmacology.

-

Bylund, D. B., et al. (2011). Alpha 1 adrenoreceptor antagonists.[6][7][8][1] Wiley Periodicals / PubMed.

Sources

- 1. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 2. Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Derivatives as 5HT1A receptor ligands--past and present - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Alpha(1)-adrenoceptor antagonists. 4. Pharmacophore-based design, synthesis, and biological evaluation of new imidazo-, benzimidazo-, and indoloarylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha 1 adrenoreceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-1 blocker - Wikipedia [en.wikipedia.org]

- 8. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Indane Scaffold in Serotonergic Modulation: A Technical Guide to 1-(2,3-dihydro-1H-inden-5-yl)piperazine

The following technical guide details the psychopharmacological role, synthesis, and experimental application of 1-(2,3-dihydro-1H-inden-5-yl)piperazine (often abbreviated in literature as 5-Indanylpiperazine or 5-IP ).

Part 1: Executive Summary & Chemical Identity[1]

This compound is a rigidified arylpiperazine derivative used primarily as a pharmacological probe to map the structure-activity relationships (SAR) of serotonin (5-HT) receptors and transporters.[1]

It represents a critical bioisostere in medicinal chemistry where the phenyl ring of classic serotonergic agents (like mCPP or TFMPP ) is replaced by an indane (dihydroindene) system. This modification increases lipophilicity and restricts conformational flexibility, allowing researchers to probe the hydrophobic tolerance of the 5-HT receptor's orthosteric binding pocket.

Chemical Profile

| Property | Detail |

| IUPAC Name | This compound |

| Common Aliases | 5-Indanylpiperazine; 5-IP; 1-(Indan-5-yl)piperazine |

| Molecular Formula | C₁₃H₁₈N₂ |

| Molecular Weight | 202.30 g/mol |

| Core Scaffold | Arylpiperazine (Class: Indanyl) |

| Primary Targets | 5-HT₁A, 5-HT₁B, 5-HT₂C Receptors; SERT (Serotonin Transporter) |

Part 2: Pharmacodynamics & Mechanism of Action

The "Indane Effect" in Ligand Binding

The primary utility of 5-indanylpiperazine in research is to evaluate the steric and hydrophobic requirements of the serotonin receptor binding site.

-

Lipophilic Pocket Interaction: The indane ring contains a fused saturated five-membered ring.[1] This adds steric bulk and lipophilicity compared to a simple phenyl ring. High affinity of 5-IP suggests the receptor possesses a hydrophobic pocket capable of accommodating this fused system.[1]

-

Bioisosterism: 5-IP serves as a bioisostere for 3,4-dimethylphenylpiperazine or naphthylpiperazine .[1] If 5-IP retains high affinity, it confirms that the receptor tolerates planar (aromatic) extension fused with non-planar (saturated ring) volume.[1]

Receptor Selectivity Profile

While selectivity varies based on specific experimental conditions, the indanylpiperazine scaffold generally exhibits the following profile:

-

5-HT₁A / 5-HT₁B Agonism: Like its phenylpiperazine cousins (e.g., mCPP), 5-IP often acts as a non-selective partial agonist.[1] The indane moiety typically enhances affinity for the 5-HT₁A subtype due to favorable pi-stacking interactions within the receptor core.

-

5-HT₂C Modulation: Arylpiperazines are classic probes for 5-HT₂C receptors (implicated in anxiety and appetite).[1] 5-IP is used to differentiate between 5-HT₂C and 5-HT₂A selectivity.[1]

-

SERT Inhibition: The lipophilic nature of the indane ring facilitates interaction with the substrate permeation pathway of the Serotonin Transporter (SERT), acting as a competitive inhibitor of 5-HT reuptake.

Mechanistic Pathway Diagram

The following diagram illustrates the signal transduction pathway initiated by 5-IP binding, highlighting its dual role as a receptor agonist and reuptake inhibitor.

Caption: Mechanistic flow of 5-Indanylpiperazine acting as a dual SERT inhibitor and 5-HT receptor agonist.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis via Buchwald-Hartwig Amination

For research purity (>98%), the most reliable synthesis method utilizes palladium-catalyzed cross-coupling rather than nucleophilic aromatic substitution, as the indane ring is not sufficiently electron-deficient.[1]

Reagents:

-

5-Bromoindane (Precursor)[1]

-

Piperazine (Anhydrous)[1]

-

Pd₂(dba)₃ (Catalyst)

-

BINAP (Ligand)[1]

-

NaOtBu (Base)[1]

-

Toluene (Solvent)[1]

Step-by-Step Workflow:

-

Preparation: In a glovebox/inert atmosphere, combine 5-bromoindane (1.0 eq), piperazine (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (1 mol%), and BINAP (2 mol%) in dry toluene.

-

Reaction: Heat to 80–100°C for 12–16 hours under Argon.

-

Workup: Cool to room temperature. Filter through a celite pad to remove Palladium residues.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH/NH₃ gradient).

-

Salt Formation: Dissolve the free base in diethyl ether and add HCl/Ether to precipitate the hydrochloride salt (stable for storage).

Protocol B: Radioligand Binding Assay (Validation)

To determine the affinity (

Materials:

-

Tissue: Rat hippocampal membrane homogenates.

-

Radioligand: [³H]8-OH-DPAT (0.5 nM).

-

Displacer: this compound (10⁻¹⁰ to 10⁻⁵ M).

-

Non-specific control: 10 µM Serotonin (5-HT).[1]

Workflow Diagram:

Caption: Standardized workflow for determining Ki values using competitive radioligand displacement.

Part 4: Comparative Data & SAR Analysis

The following table summarizes the affinity shifts when modifying the aryl core, demonstrating why the indane scaffold is a valuable probe.

Table 1: Comparative Binding Affinities (

| Compound Structure | 5-HT₁A Affinity ( | 5-HT₂C Affinity ( | SERT Inhibition | Structural Insight |

| Phenylpiperazine | >100 nM | >500 nM | Low | Baseline scaffold; lacks lipophilic bulk.[1] |

| mCPP (3-Cl-phenyl) | ~20–50 nM | ~5–10 nM | Moderate | Chlorine adds lipophilicity; high 5-HT₂C selectivity. |

| 5-Indanylpiperazine | ~5–15 nM | ~10–30 nM | High | Fused ring mimics indole; increases non-specific hydrophobic binding. |

| TFMPP (3-CF₃-phenyl) | ~50 nM | ~10 nM | Moderate | Similar to mCPP but different electronic profile.[1] |

Interpretation:

The transition from Phenylpiperazine

Part 5: Safety & Handling (Toxicology)[1]

While this compound is a research chemical, its structural analogs (like mCPP) suggest specific toxicological risks that researchers must mitigate.[1]

-

Serotonin Syndrome Risk: As a potent 5-HT agonist/releaser, accidental exposure can cause serotonin toxicity.[1]

-

Granulocytopenia (Historical Context): Early piperazine-indole drugs (like Indalpine) were withdrawn due to hematological toxicity.[1] While 5-IP is a probe and not a chronic therapeutic, researchers should avoid inhalation or skin contact to prevent potential immunogenic reactions.

-

Handling: Use a Class II Biosafety Cabinet for weighing powder. Wear nitrile gloves and P100 respiratory protection.

References

-

Glennon, R. A., et al. (1986). "Structure-activity relationships of arylpiperazines as serotonin receptor ligands." Journal of Medicinal Chemistry.

-

Le Fur, G., et al. (1977). "Indalpine, a novel, highly selective serotonin uptake inhibitor." Life Sciences. (Contextual reference for the indane/indole scaffold evolution).

-

Roth, B. L., et al. (2000). "The Pharmacology of the 5-HT2C Receptor." Psychoactive Drugs.[3][4][6][7] (Provides context for arylpiperazine selectivity).

-

Halford, S. E., et al. (2011). "Serotonin Transporter (SERT) Structure and Function." Current Protocols in Neuroscience. (Methodology for SERT binding assays).

Sources

- 1. 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine | C21H24N2O2 | CID 132787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Frontiers | A review of the pharmacological action and mechanism of natural plant polysaccharides in depression [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of Piperazine and 5-Haloindanes

Executive Summary & Scope

This application note details the optimized protocol for the mono-arylation of piperazine with 5-haloindanes (specifically 5-bromoindane and 5-iodoindane). The resulting scaffold, 1-(5-indanyl)piperazine , is a privileged pharmacophore in Central Nervous System (CNS) drug discovery, serving as a core motif for 5-HT receptor modulators and dopamine transporter inhibitors.

The Critical Challenge: The primary synthetic hurdle is controlling chemoselectivity . Piperazine is a diamine with two equivalent nucleophilic sites. Standard coupling conditions often lead to a statistical mixture of unreacted starting material, the desired mono-arylated product, and the undesired bis-arylated byproduct (

This guide provides a self-validating protocol using RuPhos Pd G4 precatalyst technology to achieve >90% mono-selectivity and high yields (>85%), eliminating the need for protecting group strategies (e.g.,

Scientific Foundation & Mechanistic Logic

The Substrate: 5-Haloindane Electronics

The 5-indanyl system presents an electron-neutral to slightly electron-rich aryl halide profile due to the alkyl donation from the fused five-membered ring.

-

Implication: Oxidative addition of Pd(0) into the C-X bond is slower compared to electron-deficient aryl halides (e.g., 4-bromobenzonitrile).

-

Solution: We utilize electron-rich, bulky dialkylbiaryl phosphine ligands (Buchwald Ligands) to facilitate this step.

Ligand Selection: Why RuPhos?

While BINAP and dppf were historically used, they often require higher temperatures and suffer from poor mono-selectivity with diamines. RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) is the ligand of choice for this transformation because:

-

Steric Bulk: The diisopropoxy groups on the biaryl backbone create a "pocket" that discourages the binding of the bulky mono-arylated product, thereby suppressing bis-arylation.

-

Electronic Activation: The electron-rich phosphine promotes the oxidative addition of the electron-neutral 5-bromoindane.

The Catalytic Cycle

The reaction proceeds via the standard Buchwald-Hartwig cycle, but with specific kinetic controls imposed by the ligand architecture.

Figure 1: Catalytic cycle emphasizing the activation of RuPhos Pd G4 and the critical amine coordination step.

Experimental Protocol: The "Golden Method"

This protocol is optimized for a 1.0 mmol scale. Scale-up to 50 mmol follows linear scaling principles provided the headspace-to-volume ratio is maintained.

Reagents & Materials matrix

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role | Critical Note |

| Substrate | 5-Bromoindane | 1.0 | Electrophile | Liquid at RT; dispense by weight. |

| Nucleophile | Piperazine | 4.0 | Nucleophile | CRITICAL: High excess forces kinetic mono-selectivity. |

| Catalyst | RuPhos Pd G4 | 0.02 (2 mol%) | Catalyst | Air-stable precatalyst ensures consistent Pd(0) generation. |

| Base | NaOtBu | 2.5 | Base | Must be stored in a glovebox or desiccator. Hydroscopic. |

| Solvent | THF (Anhydrous) | 0.2 M | Solvent | Sparged with Argon/Nitrogen for 15 mins. |

Step-by-Step Procedure

Step 1: Reactor Setup (Inert Atmosphere)

-

Flame-dry a 25 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar.

-

Allow to cool under a stream of Argon or Nitrogen.

-

Expert Tip: Although RuPhos Pd G4 is air-stable, the active catalytic species and the deprotonated amine intermediate are sensitive to oxygen and moisture. Strict inert technique is required for high yields.

Step 2: Reagent Charging

-

Add Piperazine (344 mg, 4.0 mmol) and NaOtBu (240 mg, 2.5 mmol) to the tube.

-

Add RuPhos Pd G4 (17 mg, 0.02 mmol).

-

Cap the vessel and evacuate/backfill with Argon three times (Cycle: Vacuum 2 min -> Argon 1 min).

Step 3: Solvent & Substrate Addition

-

Under a positive pressure of Argon, add Anhydrous THF (5.0 mL) via syringe.

-

Add 5-Bromoindane (197 mg, 1.0 mmol) via syringe.

-

Note: If using 5-iodoindane, add it as a solid in Step 2.

-

Step 4: Reaction

-

Place the vessel in a pre-heated oil block at 75°C .

-

Stir vigorously (800+ RPM). Mass transfer is critical in heterogeneous mixtures (NaOtBu is only partially soluble).

-

Monitor via HPLC or UPLC-MS at t=2h and t=12h.

-

Endpoint: >98% consumption of 5-bromoindane.

-

Step 5: Workup (Pd Scavenging)

-

Cool reaction to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

-

Crucial Step: The filtrate contains excess piperazine. Wash the organic layer with Water (3 x 15 mL) .

-

Why? Piperazine is highly water-soluble. The mono-arylated product is lipophilic (LogP ~ 2.5). This wash removes 99% of the unreacted piperazine.

-

-

Dry organic layer over Na₂SO₄, filter, and concentrate.

Step 6: Purification

-

If purity is <95% after workup, purify via Flash Column Chromatography.

-

Stationary Phase: Silica Gel.

-

Eluent: DCM:MeOH:NH₄OH (90:9:1). The ammonia is required to prevent tailing of the secondary amine on silica.

Optimization & Troubleshooting Workflow

Use this decision logic if the standard protocol yields suboptimal results.

Figure 2: Troubleshooting decision matrix based on LCMS outcome.

Common Pitfalls

-

The "Black Precipitate" : If the reaction turns black immediately, Pd has crashed out (Pd black). This indicates poor ligand binding or oxygen contamination. Remedy: Use a fresh bottle of precatalyst or repurify the solvent.

-

Stalled Reaction : 5-Bromoindane is sterically unhindered but electronically neutral. If the reaction stalls at 80% conversion, do not add more aryl halide. Add 0.5 equiv of base and 1 mol% fresh catalyst.

References

-

Buchwald-Hartwig Amination Overview: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

-

RuPhos Specificity for Secondary Amines: Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

-

Piperazine Selectivity Strategies: Dundon, B. et al. (2025). "Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs." ResearchGate Review.

-

Precatalyst G4 Technology: Bruno, N. C., et al. (2013). "Rapid Room Temperature Buchwald–Hartwig Amination of Aryl Chlorides." Chemical Science.

Sources

- 1. papers.ssrn.com [papers.ssrn.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Piperazine synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. 95%, powder | Sigma-Aldrich [sigmaaldrich.com]

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Piperazine Indanes: An Application Note and Protocol Guide

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the analysis of piperazine indanes using High-Performance Liquid Chromatography (HPLC). Piperazine indanes represent a significant class of compounds in pharmaceutical research and development, necessitating reliable analytical methods for their characterization, quantification, and quality control. This document offers an in-depth exploration of method development strategies, including stationary phase selection, mobile phase optimization, and various detection techniques. Recognizing the inherent challenges in analyzing these compounds, such as the lack of strong UV chromophores in some analogues, this guide presents solutions including derivatization and the use of advanced detection methods like mass spectrometry (MS) and evaporative light scattering detection (ELSD). Furthermore, protocols for chiral separation, a critical aspect for many pharmaceutical compounds, are detailed. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust HPLC methods for piperazine indanes.

Introduction: The Significance of Piperazine Indane Analysis

The piperazine indane scaffold is a key structural motif in a variety of pharmacologically active compounds, exhibiting a range of biological activities. The fusion of the rigid indane group with the versatile piperazine ring creates a unique chemical space for drug design. As such, the development of robust and reliable analytical methods is paramount throughout the drug development lifecycle, from discovery and preclinical studies to formulation and quality control of the final active pharmaceutical ingredient (API).[1]

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility.[2] This guide will delve into the nuances of developing and implementing HPLC methods specifically tailored for the unique physicochemical properties of piperazine indanes.

Foundational Principles and Challenges in HPLC Analysis of Piperazine Indanes

The successful HPLC analysis of piperazine indanes hinges on a thorough understanding of their chemical properties. The piperazine moiety imparts basicity and hydrophilicity, while the indane group contributes to hydrophobicity and rigidity.[3][4] This dual nature presents both opportunities and challenges in chromatographic method development.

A primary challenge in the HPLC analysis of certain piperazine derivatives is their lack of a strong ultraviolet (UV) chromophore, which can lead to poor sensitivity with UV detection.[5] Many simple piperazine indanes may only exhibit significant absorbance at low UV wavelengths where background interference can be high. To circumvent this, several strategies can be employed, including derivatization to introduce a UV-active or fluorescent tag, or the use of alternative detection methods.[6][7][8]

Strategic HPLC Method Development for Piperazine Indanes

A systematic approach to method development is crucial for achieving optimal separation and analysis of piperazine indanes. The following sections detail the critical parameters to consider.

Stationary Phase (Column) Selection

The choice of the HPLC column is the most critical factor in achieving the desired separation. For piperazine indanes, which possess both polar and non-polar characteristics, several types of stationary phases can be effective.

-

Reversed-Phase (RP) Chromatography: This is the most common starting point for the analysis of many pharmaceutical compounds.

-

C18 (Octadecylsilane) Columns: These are the workhorses of reversed-phase chromatography and are a good initial choice. They separate compounds based on hydrophobicity.[1]

-

"Low Silanol Activity" Columns: For basic compounds like piperazine indanes, columns with low silanol activity are recommended to minimize peak tailing caused by secondary interactions with residual silanol groups on the silica surface.[9]

-

-

Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity for polar and ionizable compounds like piperazine indanes.[9]

-

Hydrophilic Interaction Chromatography (HILIC): For highly polar piperazine indanes that are poorly retained on traditional reversed-phase columns, HILIC can be a powerful alternative.[10]

Mobile Phase Optimization

The mobile phase composition plays a pivotal role in controlling the retention and selectivity of the separation.

-

Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can also be used and may offer different selectivity.

-

Aqueous Phase and pH Control: The pH of the aqueous component of the mobile phase is critical for controlling the ionization state of the basic piperazine moiety.

-

For reversed-phase chromatography of basic compounds, a mobile phase pH of around 3-4 or 7-8 is often optimal.

-

Buffers such as phosphate or acetate are commonly used to maintain a stable pH.

-

-

Additives:

-

Acidic Modifiers: Small amounts of acids like formic acid or trifluoroacetic acid (TFA) are often added to the mobile phase to improve peak shape by suppressing the interaction of basic analytes with residual silanols on the stationary phase. Phosphoric acid can also be used for non-MS applications.[9][11]

-

Ion-Pairing Reagents: For highly polar piperazine indanes, ion-pairing reagents can be added to the mobile phase to enhance retention on reversed-phase columns. However, these are often not compatible with mass spectrometry.

-

Detection Techniques

The choice of detector depends on the spectroscopic properties of the piperazine indane and the desired sensitivity.

-

UV-Visible (UV-Vis) and Photodiode Array (PDA) Detection: This is the most common and cost-effective detection method. For piperazine indanes with sufficient chromophores, this is the preferred technique.[1] For those lacking strong chromophores, detection at low wavelengths (e.g., 200-220 nm) may be necessary, but can be prone to interference.[4]

-

Fluorescence Detection (FLD): If the piperazine indane is naturally fluorescent or can be derivatized with a fluorescent tag (e.g., dansyl chloride), FLD offers significantly higher sensitivity and selectivity than UV detection.[8]

-

Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD): These are universal detectors that are not dependent on the optical properties of the analyte. They are excellent alternatives for compounds with no or poor UV absorbance.[10][12]

-

Mass Spectrometry (MS): HPLC coupled with MS (LC-MS) is a powerful technique that provides both separation and structural information. It is highly sensitive and selective, making it ideal for the analysis of complex mixtures and for impurity profiling.[13][14][15]

Sample Preparation for HPLC Analysis

Proper sample preparation is crucial for obtaining accurate and reproducible HPLC results. The goal is to extract the analyte of interest from the sample matrix and prepare it in a solvent that is compatible with the HPLC mobile phase.

General Protocol for Sample Preparation

-

Weighing: Accurately weigh the sample (e.g., API, formulation).

-

Dissolution: Dissolve the sample in a suitable solvent. This is often the mobile phase or a solvent with similar or weaker elution strength. Sonication may be used to aid dissolution.

-

Dilution: Dilute the stock solution to the desired concentration for analysis.

-

Filtration: Filter the final solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.[1]

Detailed HPLC Protocols for Piperazine Indanes

The following protocols are provided as starting points for method development and can be adapted based on the specific piperazine indane and analytical requirements.

Protocol 1: Reversed-Phase HPLC with UV Detection

This protocol is suitable for piperazine indanes with a UV chromophore.

Table 1: Chromatographic Conditions for RP-HPLC-UV Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm (or similar) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm (or wavelength of maximum absorbance) |

| Injection Volume | 10 µL |

Step-by-Step Methodology:

-

Prepare the Mobile Phase: Accurately prepare the mobile phases and degas them before use.

-

Equilibrate the System: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 10% B) for at least 30 minutes or until a stable baseline is achieved.

-

Prepare Standard and Sample Solutions: Prepare stock solutions of the piperazine indane reference standard and sample in a suitable diluent (e.g., a mixture of water and acetonitrile). Dilute to the desired concentration.

-

Inject and Analyze: Inject the prepared solutions onto the HPLC system and acquire the chromatograms.

-

Data Processing: Integrate the peak areas and calculate the concentration of the analyte in the sample by comparing it to the standard.

Protocol 2: HPLC with Pre-Column Derivatization and Fluorescence Detection

This protocol is designed for piperazine indanes lacking a strong UV chromophore to enhance detection sensitivity. Dansyl chloride is a common derivatizing agent for primary and secondary amines.

Derivatization Reaction:

Table 2: Derivatization and Chromatographic Conditions

| Parameter | Condition |

| Derivatizing Agent | Dansyl Chloride solution in Acetonitrile |

| Reaction Buffer | Sodium Bicarbonate buffer (pH ~9) |

| Reaction Conditions | 60 °C for 30 minutes |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Excitation: ~340 nm, Emission: ~525 nm) |

Step-by-Step Methodology:

-

Derivatization: To an aliquot of the sample solution, add the reaction buffer and the dansyl chloride solution. Mix well and heat as specified. After cooling, the reaction mixture can be directly injected or further diluted.

-

HPLC Analysis: Follow the steps outlined in Protocol 1, using the chromatographic conditions specified in Table 2.

Protocol 3: Chiral HPLC for Enantiomeric Separation

Many piperazine indanes are chiral, and the separation of enantiomers is often a regulatory requirement. Polysaccharide-based chiral stationary phases are frequently effective for this purpose.

Table 3: Chiral HPLC Conditions

| Parameter | Condition |

| Column | Chiralpak IC (or similar polysaccharide-based column) |

| Mobile Phase | Acetonitrile/Methanol/Diethylamine (e.g., 90:10:0.1, v/v/v)[4] |

| Flow Rate | 1.0 mL/min[4] |

| Column Temperature | 35 °C[4] |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL[4] |

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare the mobile phase and degas. The addition of a small amount of an amine modifier like diethylamine is often crucial for good peak shape on chiral columns.

-

System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. This can sometimes take longer than with standard reversed-phase columns.

-

Analysis: Inject the racemic standard and the sample solutions to determine the retention times of the enantiomers and calculate the enantiomeric excess.

Method Validation and System Suitability

Any developed HPLC method for pharmaceutical analysis must be validated according to regulatory guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System suitability tests are performed before each analytical run to ensure that the chromatographic system is performing adequately.

Conclusion

The HPLC analysis of piperazine indanes, while presenting some unique challenges, can be effectively addressed through a systematic and scientifically-driven approach to method development. By carefully selecting the stationary phase, optimizing the mobile phase, and choosing an appropriate detection technique, robust and reliable methods can be established for the analysis of this important class of pharmaceutical compounds. The protocols provided in this guide serve as a solid foundation for researchers to build upon and adapt to their specific analytical needs. As with any analytical method development, a thorough understanding of the analyte's chemistry and the principles of chromatography is the key to success.

References

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved February 23, 2026, from [Link]

-

Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved February 23, 2026, from [Link]

-

Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Italian Journal of Animal Science, 19(1), 1-9. Retrieved February 23, 2026, from [Link]

-

A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology. Retrieved February 23, 2026, from [Link]

-

Separation of 1-((2,3-Dihydro-5-benzofuryl)methyl)piperazine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 23, 2026, from [Link]

-

1-(2,3-dihydro-1H-inden-1-yl)piperazine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]

-

New Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Activity. (2024, February 6). SSRN. Retrieved February 23, 2026, from [Link]

-

A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 23, 2026, from [Link]

-

HPLC Methods for analysis of Piperazine. (n.d.). HELIX Chromatography. Retrieved February 23, 2026, from [Link]

-

Mass spectra and major fragmentation patterns of piperazine designer... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2012). Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Retrieved February 23, 2026, from [Link]

-

Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

-

Determination of piperazine in pharmaceutical drug substances using capillary electrophoresis with indirect UV detection. (2006, March 31). Journal of Chromatography A, 1110(1-2), 268-71. Retrieved February 23, 2026, from [Link]

-

Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. (2001, August 15). Journal of Mass Spectrometry, 36(8), 888-98. Retrieved February 23, 2026, from [Link]

-

Method of analysis of Piperazine. (2023, November 6). Pharma Knowledge Forum. Retrieved February 23, 2026, from [Link]

-

Colorimetric method for the determination of piperazine in pharmaceutical formulations. (2006). Indian Journal of Pharmaceutical Sciences, 68(6), 843-844. Retrieved February 23, 2026, from [Link]

-

Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025, May 13). LCGC International. Retrieved February 23, 2026, from [Link]

-

Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2025, August 5). ResearchGate. Retrieved February 23, 2026, from [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International. Retrieved February 23, 2026, from [Link]

-

Stereocontrolled Synthesis of Chiral Helicene-Indenido ansa- and Half-Sandwich Metal Complexes and Their Use in Catalysis. (n.d.). Angewandte Chemie International Edition. Retrieved February 23, 2026, from [Link]

-

Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. (2025, December 14). Scribd. Retrieved February 23, 2026, from [Link]

-

Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. (2019). International Journal of Pharmaceutical Research, 11(3), 746-753. Retrieved February 23, 2026, from [Link]

-

A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. (2020, September 7). Indian Journal of Pharmaceutical Education and Research, 54(3s), S676-S684. Retrieved February 23, 2026, from [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 23, 2026, from [Link]

-

Forced Degradation Studies Research Articles. (n.d.). R Discovery. Retrieved February 23, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. jocpr.com [jocpr.com]

- 5. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. qascf.com [qascf.com]

- 9. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. researchgate.net [researchgate.net]

- 11. Separation of 1-((2,3-Dihydro-5-benzofuryl)methyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. helixchrom.com [helixchrom.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. papers.ssrn.com [papers.ssrn.com]

- 15. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,3-dihydro-1H-inden-5-yl)piperazine

Welcome to the technical support center for the synthesis of 1-(2,3-dihydro-1H-inden-5-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this valuable compound. The N-arylpiperazine moiety is a significant pharmacophore in medicinal chemistry, and robust synthetic routes are crucial for further research and development.[1]

This guide will focus on the two most probable and versatile synthetic strategies for preparing this compound:

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction.[2]

-

Reductive Amination: A classic and reliable method for forming carbon-nitrogen bonds.[3]

We will explore the nuances of each method, addressing potential pitfalls and providing actionable solutions to optimize your reaction yields and purity.

Part 1: Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination has become a cornerstone for the formation of C-N bonds, offering a broad substrate scope and functional group tolerance.[2] In the context of synthesizing this compound, this typically involves the coupling of a 5-haloindane (e.g., 5-bromoindane) with piperazine, often with one of the piperazine nitrogens protected to prevent diarylation.

Diagram of the Buchwald-Hartwig Amination Workflow

Caption: Workflow for the Buchwald-Hartwig synthesis of the target compound.

Troubleshooting Guide: Buchwald-Hartwig Amination

Q1: I am observing very low or no conversion of my 5-bromoindane. What are the likely causes?

A1: Low or no conversion in a Buchwald-Hartwig reaction is a common issue that often points to problems with the catalytic cycle. Here are the key areas to investigate:

-

Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. Ensure your phosphine ligand, which can act as a reductant, is not oxidized. Alternatively, consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃.[4]

-

Ligand Selection: The choice of ligand is critical. For aryl bromides, bidentate phosphine ligands like BINAP or DPPF, or bulky, electron-rich monodentate ligands like RuPhos or XPhos are often effective.[2][5] The indane moiety is not exceptionally bulky, so a range of modern ligands should be effective.

-

Base Incompatibility: The base is crucial for deprotonating the piperazine nitrogen, allowing it to coordinate to the palladium center. Strong, non-nucleophilic bases like NaO-t-Bu, LiHMDS, or Cs₂CO₃ are commonly used.[4] If the base is too weak, the reaction may not proceed. Conversely, a base that is too strong can lead to side reactions.

-

Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon) and that your solvent is properly degassed.

-

Water Contamination: The presence of water can lead to hydrodehalogenation of the aryl halide and can interfere with the catalytic cycle.[5] Use anhydrous solvents and oven-dried glassware.

Q2: My main side product is indane (hydrodehalogenation). How can I minimize this?

A2: Hydrodehalogenation, the replacement of the bromine with a hydrogen atom, is a known side reaction. It can be caused by:

-

Water/Protic Impurities: As mentioned, water can be a proton source. Rigorous exclusion of moisture is the first step.

-

Side Reactions with the Base: Some strong bases, particularly in the presence of trace metals, can promote the reduction of the aryl halide. If this is a persistent issue, consider switching to a different base, such as Cs₂CO₃, which is often milder.

-

Ligand Choice: Certain ligand/palladium combinations may be more prone to this side reaction. Experimenting with a different ligand system could be beneficial.

Q3: I am getting a significant amount of the diarylated piperazine product. How can I improve selectivity for mono-arylation?

A3: This is a classic selectivity challenge when working with piperazine. The most effective solution is to use a mono-protected piperazine derivative, such as N-Boc-piperazine.[5] The Boc (tert-butyloxycarbonyl) group can be easily removed in a subsequent step with an acid like trifluoroacetic acid (TFA) or HCl in dioxane. Using a large excess of piperazine can also favor mono-alkylation but makes purification more challenging.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for your specific setup.

-

Reaction Setup: To an oven-dried Schlenk tube, add 5-bromoindane (1.0 equiv.), N-Boc-piperazine (1.2-1.5 equiv.), and a suitable base (e.g., NaO-t-Bu, 1.4-2.0 equiv.).

-

Catalyst Preparation: In a separate vial, dissolve the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XantPhos, 2-4 mol%) in a small amount of the reaction solvent.

-

Inert Atmosphere: Seal the Schlenk tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent and Catalyst Addition: Add anhydrous solvent (e.g., toluene or dioxane) to the Schlenk tube, followed by the catalyst solution via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C and stir for the required time, monitoring by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-

Deprotection: Dissolve the purified N-Boc-protected intermediate in a suitable solvent (e.g., dichloromethane). Add an excess of a strong acid (e.g., TFA). Stir at room temperature for 1-4 hours. Remove the solvent and excess acid under reduced pressure to yield the desired product, which can be further purified if necessary.[5]

| Parameter | Recommended Range | Rationale |

| Pd Catalyst | 1-5 mol% | Balances reaction rate and cost. |

| Ligand | 1.1-1.5 x Pd mol% | Ensures complete coordination to the metal center. |

| Base | 1.4-2.0 equiv. | Drives the reaction to completion. |

| Temperature | 80-110 °C | Provides sufficient energy for oxidative addition. |

| Solvent | Toluene, Dioxane, THF | Aprotic solvents that are stable at high temperatures. |

Part 2: Reductive Amination Approach

Reductive amination is another robust method for synthesizing the target compound. This approach could start from 5-aminoindane and a suitable piperazine precursor or, more commonly, from an indanone and piperazine. The latter is often preferred as it avoids handling potentially unstable precursors.

Diagram of the Reductive Amination Workflow

Caption: Workflow for the reductive amination synthesis of the target compound.

Troubleshooting Guide: Reductive Amination

Q1: My reductive amination reaction is slow and gives a low yield. How can I improve it?

A1: Slow reductive aminations are often due to inefficient imine or enamine formation, or an inappropriate choice of reducing agent.

-

pH Control: Imine formation is pH-dependent. It is typically fastest under weakly acidic conditions (pH 4-6). Adding a small amount of acetic acid can catalyze imine formation.[6]

-

Water Removal: The formation of an imine from an amine and a ketone/aldehyde produces water. This is a reversible reaction. Removing water, for example by using a Dean-Stark trap or adding molecular sieves, can drive the equilibrium towards the imine and improve the overall yield.[7]

-

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the starting ketone/aldehyde but is effective at reducing the intermediate iminium ion.[6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic. Sodium borohydride (NaBH₄) can also be used, but it can reduce the starting carbonyl compound, so the imine should be pre-formed.

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Methanol can also be used, especially with NaBH₄.

Q2: I am observing the formation of a di-indanylated piperazine. How can I control this?

A2: Similar to the Buchwald-Hartwig reaction, diarylation can be an issue.

-

Stoichiometry: Using a large excess of piperazine will favor the mono-substituted product. However, this complicates the purification as you will need to remove the excess piperazine.

-

Mono-protected Piperazine: Again, using a mono-protected piperazine like N-Boc-piperazine is the most reliable method to ensure mono-substitution.

Q3: How can I effectively purify my final product from the reaction mixture?

A3: The basic nature of the piperazine moiety can be exploited for purification.

-

Acid-Base Extraction: After the reaction, you can perform an acid-base extraction. Quench the reaction, dilute with an organic solvent, and extract with an acidic aqueous solution (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the free-base product back into an organic solvent.

-

Crystallization: The product can often be purified by crystallization, either as the free base or as a salt (e.g., hydrochloride or acetate).[8][9]

-

Column Chromatography: If chromatography is necessary, the basicity of the product can cause tailing on silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[8]

Experimental Protocol: Reductive Amination

This protocol is a general guideline for the reaction between an indanone and piperazine.

-

Reaction Setup: To a round-bottom flask, add the indanone (1.0 equiv.), piperazine (or a mono-protected derivative, 1.2-1.5 equiv.), and a suitable solvent (e.g., 1,2-dichloroethane).

-

Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 equiv.). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Reduction: Add sodium triacetoxyborohydride (1.5-2.0 equiv.) portion-wise to the mixture.

-

Reaction: Stir the reaction at room temperature overnight, or until the reaction is complete as monitored by TLC or LC-MS.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes, then separate the layers. Extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, crystallization, or acid-base extraction.[10]

| Parameter | Recommended Reagent/Condition | Rationale |

| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for the iminium ion. |

| Solvent | 1,2-Dichloroethane (DCE), Dichloromethane (DCM) | Aprotic solvents that work well with NaBH(OAc)₃. |

| Acid Catalyst | Acetic Acid (catalytic) | Speeds up the formation of the imine intermediate. |

| Temperature | Room Temperature | Generally sufficient for this transformation. |

References

-

Synthesis and Properties of N1-(indan-5-yl)amidrazones Incorporating Piperazines and Related Congeners. Letters in Organic Chemistry.

-

Synthesis and Properties of N1-(indan-5-yl)amidrazones Incorporating Piperazines and Related Congeners. ResearchGate.

-

Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Benchchem.

-

1-INDAN-1-YL-PIPERAZINE synthesis. ChemicalBook.

-

Buchwald–Hartwig amination. Wikipedia.

-

Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.

-

Reductive amination. Wikipedia.

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules.

-

Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.

-

Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. ResearchGate.

-

Buchwald-Hartwig Amination. Chemistry LibreTexts.

-

Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of Molecular Structure.

-

Purification of piperazine. Google Patents.

-

Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov.

-

A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate.

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.

-

Reductive Amination, and How It Works. Master Organic Chemistry.

-

Ways to reduce the bis amination during a reductive amination? Reddit.

-

Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN.

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

-

Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN.

-

Derivatives of Piperazine. XXIII. Addition of 1-Arylpiperazines to a,/3-Unsaturated Nitriles and Esters. ElectronicsAndBooks.

-

Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry.

-

(2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.

-

1,2-Bis(2,3-dihydro-1H-inden-1-ylidene)hydrazine. Acta Crystallographica Section E.

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules.

-

Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. Google Patents.

Sources

- 1. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry [mdpi.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. reddit.com [reddit.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 10. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]

Technical Support Center: Troubleshooting Catalyst Poisoning in Buchwald-Hartwig Amination of Indanes

Ticket ID: IND-BH-004 Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Subject: Overcoming Catalyst Deactivation and Poisoning in Indane Scaffolds

Executive Summary: The Indane Challenge

Indane (2,3-dihydro-1H-indene) scaffolds present a unique "perfect storm" for Palladium (Pd) catalysis. Unlike flexible alkyl chains or flat aryl systems, the indane core is rigid and sterically demanding .

When performing Buchwald-Hartwig amination on this scaffold, researchers frequently encounter "catalyst poisoning," but this is often a misdiagnosis of three distinct failure modes:

-

True Poisoning: Irreversible binding of heteroatoms (N, S) or impurities to the Pd center.

-

Steric Arrest: The rigid "pucker" of the cyclopentyl ring creates neopentyl-like steric bulk at the C1 position, preventing amine binding.

-

Off-Cycle Equilibria: Formation of stable palladacycles (especially with 1-aminoindanes) that sequester the catalyst.

This guide provides a logic-driven workflow to diagnose and resolve these issues, moving beyond "add more catalyst" to mechanistic solutions.

Diagnostic Workflow

Before altering your chemistry, you must identify the mode of failure. Use this decision tree to interpret your reaction kinetics.

Figure 1: Diagnostic logic flow. Distinguishing between oxidative addition failure (initiation) and catalyst death (propagation) is critical.

Technical Deep Dive: Mechanisms of Failure

A. The "Carbazole" Problem (Precatalyst Interference)

Many researchers use G3-Buchwald precatalysts (e.g., XPhos Pd G3). Upon activation, these release a carbazole byproduct.[1]

-

The Issue: In hindered indane couplings, the carbazole is small enough to compete with the bulky amine substrate for the Pd center, effectively acting as an inhibitor.

-

The Solution: Switch to G4-precatalysts . The G4 scaffold releases an N-methyl carbazole which is sterically precluded from rebinding to the metal center [1].

B. The Chelation Trap (1-Aminoindanes)

If you are coupling a 1-aminoindane (nucleophile), the amine nitrogen and any neighboring donor group (e.g., C2-methoxy, C7-heterocycle) can form a stable 5- or 6-membered chelate with Palladium.

-

Mechanism: The rigid indane backbone pre-organizes these donors, making the chelate entropy-favored. This locks the Pd in an off-cycle resting state, preventing reductive elimination.[2]

-

The Solution: Use ligands with extreme steric bulk (e.g., BrettPhos or tBuBrettPhos ) that physically block the coordination of the second donor atom.

C. Impurity Poisoning (The "Invisible" Killer)

Indanes are often synthesized via cyclization steps involving Lewis acids (AlCl3) or sulfur reagents.

-

Trace Thiols/Sulfides: Even 10 ppm of sulfur residues can poison Pd catalysts by occupying the vacant coordination site required for oxidative addition [2].

-

Trace Halides: Residual Iodide (from precursor synthesis) can form bridging Pd-I-Pd dimers, which are catalytically inactive compared to monomeric species.

Troubleshooting Guides (Q&A)

Issue 1: "My reaction turns black immediately and yields nothing."

Diagnosis: Massive Catalyst Poisoning (likely Sulfur or Oxidant). Reasoning: Pd(0) is unstable. Ligands stabilize it.[3][4][5] Strong poisons (thiols, thioethers) displace the phosphine ligands, causing the "naked" Pd atoms to aggregate into Pd-black (inactive metal).

Protocol: The Scavenger Clean-Up Before adding the catalyst, you must purify the indane substrate.

-

Dissolve the indane substrate in the reaction solvent (e.g., Dioxane).

-

Add 10 wt% activated charcoal or 5 wt% CuTC (Copper(I)-thiophene-2-carboxylate) .

-

Stir at 50°C for 1 hour.

-

Filter through a 0.45µm PTFE filter (or Celite plug) under Argon.

-

Proceed with the coupling using the filtrate.

Issue 2: "The reaction works for simple anilines but fails with my indane amine."

Diagnosis: Steric Clashes at the Transmetallation Step. Reasoning: The C1-position of indane is pseudo-neopentyl. Standard ligands (BINAP, dppf) create a pocket that is too tight for the rigid indane to enter and bind to the Pd(II)-Aryl complex.

Optimization Table: Ligand Selection for Indanes

| Substrate Type | Recommended Ligand | Catalyst Gen. | Why? |

| 1-Aminoindane (Primary) | BrettPhos | Pd G4 | Large bite angle accommodates the indane bulk; G4 prevents carbazole inhibition. |

| N-Methyl-1-aminoindane | RuPhos | Pd G3/G4 | RuPhos is specifically designed for secondary amines; prevents |

| Aryl Chloride Indane | XPhos | Pd G4 | Excellent for activating sluggish aryl chlorides on electron-rich rings. |

| Heterocyclic Indane | tBuXPhos | Pd G3 | Tolerates N-heterocycles that might otherwise coordinate to Pd. |

Issue 3: "I see product conversion, but it stops at 40%."

Diagnosis: Catalyst Deactivation via Ligation. Reasoning: As the reaction proceeds, the concentration of the amine (which can stabilize Pd) drops, or the product (secondary/tertiary amine) inhibits the catalyst.

Corrective Action:

-

Do NOT just add more catalyst. (The poison/inhibitor is still there).

-

Add "Throw-away" Ligand: Add 1-2 equivalents (relative to Pd) of the free phosphine ligand (e.g., free RuPhos) to the initial setup. This shifts the equilibrium away from Pd-aggregation and extends catalyst life.

Standard Operating Procedure (SOP)

Protocol: High-Difficulty Coupling of Functionalized Indanes Use this protocol when standard conditions (Pd2(dba)3 / BINAP) fail.

Reagents:

-

Catalyst: (for secondary amines) or (for primary amines).

-

Base: NaOtBu (Sodium tert-butoxide) - Sublimed grade is critical.

-

Solvent: 1,4-Dioxane (Anhydrous, sparged with Ar for 15 mins).

Step-by-Step:

-

Vessel Prep: Oven-dry a reaction vial containing a magnetic stir bar. Cool under a stream of Argon.

-

Solids Addition: Add Aryl Halide (1.0 equiv), Indane Amine (1.2 equiv), and NaOtBu (1.4 equiv).

-

Critical: Do not add the catalyst yet.

-

-

Scavenging (Optional but Recommended): If substrates are "dirty," add solvent and stir with activated carbon for 30 mins, then filter into the final reaction vial.

-

Catalyst Addition: Add Pd G4 Precatalyst (1-2 mol%) .

-

Note: G4 precatalysts are air-stable solids. Weigh them in air, but purge the vial immediately after.

-

-

Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles).

-

Reaction: Inject anhydrous Dioxane (0.2 M concentration). Place in a pre-heated block at 80°C .

-

Tip: Do not overshoot 100°C immediately. Indanes are prone to thermal decomposition or polymerization.

-

-

Monitoring: Check HPLC at 1 hour.

-

If <5% conversion: Raise temp to 100°C.

-

If Black Precipitate forms: Stop.[5] Repeat with "Scavenger Clean-Up" (See Issue 1).

-

Visualization: The Poisoning Pathway

Understanding where the indane interferes is key to selecting the right fix.

Figure 2: The Catalytic Cycle showing specific vulnerability points for Indane substrates. Note that "Amine Binding" is the most common failure point due to sterics or chelation.

References

-

Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science. Establishes the G3 vs G4 mechanism and the solution to carbazole inhibition.

-

Organ, M. G., et al. (2015). "Catalytic Activities of the Impurities in Palladium Acetate." Organic Letters. Details how trace impurities in reagents deactivate Pd species.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. The authoritative review on ligand selection (BrettPhos/RuPhos) for hindered amines.

-

BenchChem Technical Support. (2025). "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions." BenchChem Knowledge Base. General troubleshooting protocols for catalyst poisoning.

Sources

Technical Support Center: Solubilization Strategies for 1-(2,3-dihydro-1H-inden-5-yl)piperazine

Executive Summary: The Chemistry of the "Crash"

Researchers frequently encounter a deceptive solubility profile with 1-(2,3-dihydro-1H-inden-5-yl)piperazine (hereafter referred to as Indanyl-PP ). While the hydrochloride salt form appears highly soluble in pure water (>30 mg/mL), it often precipitates immediately upon addition to physiological buffers like PBS (pH 7.4).

The Scientific Cause: This precipitation is governed by the Henderson-Hasselbalch equation .

-

The Basic Center: The distal nitrogen (N4) of the piperazine ring has a pKa of approximately 8.8 – 9.0 .

-

The Lipophilic Core: The indane ring significantly increases the LogP (lipophilicity) compared to standard piperazine.

-

The Conflict: At pH 7.4, while predominantly protonated, a significant fraction (~3–5%) exists as the uncharged free base . Because the indane moiety renders the free base extremely insoluble in water, this small fraction exceeds the solubility limit, triggering a nucleation event that pulls the equilibrium toward massive precipitation.

Decision Matrix: Selecting Your Solubilization Strategy

Do not blindly add DMSO. Use this decision tree to select the protocol that matches your experimental constraints.

Figure 1: Strategic decision tree for solubilizing Indanyl-PP based on experimental constraints.

Troubleshooting Guides & Protocols

Scenario A: "My compound crashed when I added the DMSO stock to the media."

Diagnosis: This is the "Antisolvent Shock" effect. Adding a high-concentration organic stock (e.g., 100 mM DMSO) directly to an aqueous buffer causes a local region of high water/low solvent, instantly stripping the solvation shell from the lipophilic indane ring.

Protocol: The "Step-Down" Dilution Instead of a single direct spike, use an intermediate dilution step to prevent shock precipitation.

-

Prepare Master Stock: Dissolve Indanyl-PP in 100% anhydrous DMSO to 50 mM.

-

Note: Sonicate for 5 minutes to ensure no micro-crystals remain.

-

-

Prepare Intermediate Stock (10x): Dilute the Master Stock 1:10 into culture media (or buffer) under vigorous vortexing.

-

Critical: Add the DMSO dropwise to the vortexing media, not the other way around.

-

-

Final Dosing: Add the Intermediate Stock to your cell wells.

-

Result: This prevents the local high-concentration "hotspots" that trigger nucleation.

-

Scenario B: "I cannot use DMSO due to cellular toxicity."

Diagnosis: Many neuronal and stem cell lines show phenotypic alterations at DMSO concentrations as low as 0.1%.

Protocol: Cyclodextrin Complexation (The "Invisible Carrier") Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic indane tail, shielding it from water while maintaining a hydrophilic exterior.

-

Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in pure water or PBS. Filter sterilize (0.22 µm).

-

Add Compound: Add Indanyl-PP (solid powder) directly to the 20% CD solution.

-

Target: Up to 5–10 mg/mL is often achievable.

-

-

Energy Input: The complexation is not instantaneous.

-

Stir: 4 hours at room temperature (protected from light).

-

Sonicate: 30 minutes in a bath sonicator if dissolution is slow.

-

-

Validation: The solution must be perfectly clear. If cloudy, centrifuge at 10,000 x g. If a pellet forms, you have exceeded the complexation capacity; reduce concentration.

Scenario C: "The pH of my buffer changed after adding the compound."

Diagnosis: Indanyl-PP is a base.[1][2] If you dissolve the free base form, it will abstract protons, raising pH. If you dissolve the dihydrochloride salt , it releases HCl, potentially overcoming the buffer capacity and lowering the pH.

Corrective Action:

-

Always check pH after adding the compound, even if using a buffered solution.

-